molecular formula C10H11NS B1584395 2,5,6-Trimethylbenzothiazole CAS No. 5683-41-0

2,5,6-Trimethylbenzothiazole

Cat. No.: B1584395
CAS No.: 5683-41-0
M. Wt: 177.27 g/mol
InChI Key: ZZLZXZFVVOXVRG-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzothiazole is an organic compound with the molecular formula C10H11NS. It is a derivative of benzothiazole, characterized by the presence of three methyl groups at the 2, 5, and 6 positions on the benzene ring. This compound is known for its fine beige crystalline powder form and has a melting point of 81-85°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzothiazole can be synthesized from 4,5-dimethyl-2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with sulfur to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5,6-Trimethylbenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylbenzothiazole involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Methylbenzothiazole
  • 2-Bromo-1H-benzimidazole
  • 5-Amino-2-methylbenzothiazole dihydrochloride
  • Benzothiazole-2-carboxaldehyde
  • 2-Aminobenzothiazole

Uniqueness: 2,5,6-Trimethylbenzothiazole is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its specific applications and biological activities .

Properties

IUPAC Name

2,5,6-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLZXZFVVOXVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205368
Record name 2,5,6-Trimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5683-41-0
Record name 2,5,6-Trimethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5683-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,6-Trimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-trimethylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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